3-Chlorobenzyl thiocyanate
Overview
Description
3-Chlorobenzyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (SCN) attached to a benzyl group substituted with a chlorine atom at the third position
Scientific Research Applications
3-Chlorobenzyl thiocyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of novel materials with specific properties.
Future Directions
Thiocyanates, including 3-Chlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research may focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
Mechanism of Action
Target of Action
The primary target of 3-Chlorobenzyl thiocyanate is the benzylic sp3 C–H bond . The compound interacts with this bond to introduce a thiocyanate (SCN) group into the parent molecule .
Mode of Action
this compound operates through a free radical reaction pathway initiated by AIBN . This strategy constructs the benzylic sp3 C–SCN bond, overcoming the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .
Pharmacokinetics
The compound’s ability to introduce SCN groups into parent molecules suggests that it may have a broad substrate scope .
Result of Action
The result of this compound’s action is the construction of SCN-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Biochemical Analysis
Biochemical Properties
3-Chlorobenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the formation of thiocyanate derivatives. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of the benzyl moiety, leading to the formation of reactive intermediates . These intermediates can further react with glutathione, forming conjugates that are crucial for detoxification processes. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by interacting with key proteins and enzymes . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it can inhibit the polymerization of tubulin, resulting in the disruption of microtubule dynamics and cell division . These effects are particularly relevant in cancer research, where this compound is studied for its potential as an antimitotic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can inhibit or activate other enzymes, resulting in changes in cellular processes. Additionally, this compound can form covalent bonds with proteins, altering their structure and function. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects are observed at high doses, including inhibition of cytochrome c oxidase and disruption of cellular respiration . These effects are dose-dependent and can provide insights into the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation by cytochrome P450 enzymes . This oxidation leads to the formation of reactive intermediates, which can further react with glutathione and other biomolecules. The compound can also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in cellular respiration. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobenzyl thiocyanate typically involves the reaction of 3-chlorobenzyl chloride with potassium thiocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
3-Chlorobenzyl chloride+Potassium thiocyanate→3-Chlorobenzyl thiocyanate+Potassium chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different substituted benzyl compounds.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl compounds.
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Comparison with Similar Compounds
Benzyl thiocyanate: Lacks the chlorine substitution, leading to different reactivity and applications.
4-Chlorobenzyl thiocyanate: Similar structure but with the chlorine atom at the fourth position, affecting its chemical properties.
Properties
IUPAC Name |
(3-chlorophenyl)methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHWNKSYWWTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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